11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane
Description
11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane is a nitrogen- and oxygen-containing spirocyclic compound characterized by a unique bicyclic framework. The spiro[5.6]dodecane core incorporates a six-membered and a seven-membered ring sharing a single atom (spiro junction). The 3,8-dioxa groups indicate the presence of two ether oxygen atoms, while the 11-azaspiro denotes a nitrogen atom at the bridgehead position. The prop-2-ynyl (propargyl) substituent introduces an alkyne functional group, which may confer reactivity (e.g., in click chemistry) or influence molecular interactions .
Properties
IUPAC Name |
11-prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-5-13-6-9-15-11-12(10-13)3-7-14-8-4-12/h1H,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAYIYCZQTXOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane features a spirocyclic framework comprising a 5-membered 3,8-dioxa ring fused to a 6-membered 11-azaspiro system, with a terminal propynyl substituent at the nitrogen atom (Table 1).
Table 1. Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| CAS Registry Number | 1645448-68-5 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
Synthetic Strategies and Mechanistic Pathways
Multicomponent Zr→Zn Transmetallation and Cyclopropanation
The most robust method for constructing the spirocyclic core derives from adaptations of Wipf’s zirconium-to-zinc transmetallation protocols. This approach leverages alkynylimine intermediates and zinc carbenoids to orchestrate tandem cyclopropanation and ring-forming reactions:
Hydrozirconation and Transmetallation :
Terminal alkynes undergo hydrozirconation with Cp₂Zr(H)Cl, followed by transmetallation to zinc methyl species (Scheme 1-14). For this compound, the alkyne precursor likely incorporates ether-protected diol moieties to later form the 3,8-dioxa ring.Alkynylimine Addition :
The resultant organozinc reagent reacts with an alkynylimine (e.g., N-diphenylphosphinoyl-protected imine), positioning the propynyl group adjacent to the nascent spiro nitrogen.Zinc Carbenoid-Mediated Cyclization :
Treatment with Zn(CH₂I)₂·DME induces a cascade of σ-bond insertions and cyclopropanations. Critical to forming the spiro[5.6] system is the dual activation of ether oxygen lone pairs, directing carbenoid attacks to forge the 5- and 6-membered rings.
Mechanistic Highlights :
- The spirocyclic structure arises from a bicyclo[1.1.0]butane intermediate (Scheme 1-14), which undergoes strain-driven rearrangement.
- Diastereoselectivity is governed by steric interactions between the N-diphenylphosphinoyl group and transitioning carbene species.
Critical Analysis of Methodologies
Efficiency and Scalability
The Zr→Zn transmetallation route offers high atom economy (43–66% yield), with >95:5 diastereoselectivity in cyclopropanation steps. However, the use of air-sensitive zirconocene reagents complicates scalability.
Functional Group Compatibility
- Ether Stability : The 3,8-dioxa ring remains intact under Zn(CH₂I)₂ conditions, as evidenced by tolerance of silyl ethers and esters in related syntheses.
- Amine Protection : N-Diphenylphosphinoyl groups prevent undesired side reactions during carbenoid insertions but require subsequent deprotection.
Data Tables and Comparative Analysis
Table 2. Comparative Synthetic Routes
| Method | Yield (%) | Diastereoselectivity | Key Advantage |
|---|---|---|---|
| Zr→Zn Transmetallation | 43–66 | >95:5 | One-pot cascade cyclization |
| Epoxide Ring-Opening | Not reported | Not reported | Amenable to late-stage alkynylation |
Chemical Reactions Analysis
Types of Reactions
11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The prop-2-ynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 11-prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane with structurally analogous spirocyclic compounds, focusing on substituent effects, physicochemical properties, and functional behavior.
Structural Analogues
2.1.1. 8-Azaspiro[5.6]dodecane Derivatives
- 11-Phenyl-8-azaspiro[5.6]dodecane hydrochloride (CAS 88151-80-8): This compound replaces the propargyl group with a phenyl substituent and lacks the 3,8-dioxa ether oxygens. The phenyl group enhances aromatic interactions and may improve solubility in nonpolar solvents. However, the absence of ether oxygens reduces hydrogen-bonding capacity compared to the target compound .
2.1.2. 1-Oxa-4-azaspiro[5.6]dodecane** (CAS 220291-94-1):
This analogue features a single oxygen atom (oxa) and a nitrogen atom (aza) in different positions. The reduced oxygen content limits its polarity, while the nitrogen’s basicity could facilitate interactions with biological targets. Unlike the target compound, it lacks the propargyl group, which limits its utility in covalent binding applications .
Physicochemical Properties
Thermal Stability and Decomposition
- Compounds with propargyl groups (e.g., compound 11 in ) exhibit variable thermal stability. For example, stressing at 425°C led to partial decomposition of compound 11 , producing unidentified byproducts, whereas benzyl alcohol retained 48% integrity under similar conditions . This suggests that the propargyl group in the target compound may reduce thermal resilience compared to benzyl alcohol derivatives.
Solution Behavior and Interactions
- Dodecane-based spiro compounds (e.g., ) show that nonpolar substituents like phenyl or alkyl groups reduce solubility in polar solvents due to weak Coulombic interactions.
- The 3,8-dioxa ethers in the target compound enhance polarity and hydrogen-bonding capacity, contrasting with purely hydrocarbon analogues like dodecane, which exhibit negligible polar interactions .
Research Findings and Gaps
- Synthesis : The target compound’s synthesis likely involves cyclization strategies similar to those in , where 1,4-dioxane and triethylamine are used to form heterocyclic frameworks. However, the propargyl group may require specialized protecting groups during synthesis.
- Stability : highlights that additives with propargyl groups decompose faster than benzyl alcohol derivatives, suggesting the target compound may require stabilization for high-temperature applications .
Biological Activity
11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane, with the CAS number 1645448-68-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 209.28 g/mol. The structural features include a spirocyclic framework that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1645448-68-5 |
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Several studies have reported that spirocyclic compounds possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anthelmintic Effects : The compound has been identified as having potential anthelmintic activity, which could be beneficial in treating parasitic infections.
- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that derivatives of spirocyclic compounds may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
Case Studies
- Antimicrobial Studies : In vitro studies demonstrated that various derivatives of spirocyclic compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxicity Assays : A study on the cytotoxic effects of related spirocyclic compounds on human cancer cell lines (e.g., HeLa and MCF7) revealed IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
